

Application Note: Functional Group Analysis of C25H19BrN4O3 by FT-IR Spectroscopy

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Compound of Interest		
Compound Name:	C25H19BrN4O3	
Cat. No.:	B15172528	Get Quote

Abstract

This application note details the use of Fourier Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of the functional groups present in the organic compound **C25H19BrN4O3**. The protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical analysis. By identifying the characteristic vibrational frequencies of its constituent functional groups, FT-IR spectroscopy serves as a rapid and non-destructive technique for structural elucidation and quality control.

Introduction

The compound with the molecular formula **C25H19BrN4O3** is a complex organic molecule likely possessing a variety of functional groups that dictate its chemical and biological activity. The presence of nitrogen and oxygen suggests functionalities such as nitro groups, amides, or ethers, while the bromine atom indicates halogenation. The high carbon-to-hydrogen ratio is indicative of a significant degree of unsaturation, likely in the form of aromatic rings. FT-IR spectroscopy is a powerful analytical tool that probes the vibrational modes of molecules, providing a unique spectral fingerprint that corresponds to the functional groups present. This technique is invaluable for confirming the synthesis of target molecules and for identifying impurities.

Experimental Protocol

This section provides a detailed methodology for the FT-IR analysis of C25H19BrN4O3.



1. Instrumentation:

- A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

2. Sample Preparation:

- Ensure the C25H19BrN4O3 sample is in a solid, powdered form and is dry.
- Place a small amount of the powdered sample (approximately 1-2 mg) directly onto the ATR crystal.
- Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

3. Data Acquisition:

- Background Scan: Before analyzing the sample, a background spectrum of the empty, clean
 ATR crystal must be collected. This accounts for atmospheric and instrumental interferences.
- Sample Scan:
 - Place the prepared sample on the ATR crystal.
 - Acquire the FT-IR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.
 - Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
 - Set the spectral resolution to 4 cm⁻¹.

Data Processing:

 The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.



 Perform baseline correction and smoothing if necessary using the spectrometer's software.

Data Presentation: Predicted FT-IR Spectral Data

Based on the molecular formula **C25H19BrN4O3**, the following table summarizes the expected characteristic infrared absorption bands for the potential functional groups.

Wavenumber Range (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
3100 - 3000	Aromatic C-H	C-H Stretch	Medium to Weak
3000 - 2850	Aliphatic C-H	C-H Stretch	Medium to Weak
1680 - 1630	Amide C=O (Amide I)	C=O Stretch	Strong
1600 - 1585	Aromatic C=C	C=C In-ring Stretch	Medium
1550 - 1475	Nitro (NO2)	Asymmetric N-O Stretch	Strong
1500 - 1400	Aromatic C=C	C=C In-ring Stretch	Medium
1360 - 1290	Nitro (NO2)	Symmetric N-O Stretch	Strong
1250 - 1020	Aryl C-N	C-N Stretch	Medium to Strong
900 - 675	Aromatic C-H	C-H "Out-of-plane" Bend	Strong
690 - 515	C-Br	C-Br Stretch	Medium to Strong

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the FT-IR analysis of C25H19BrN4O3.





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Caption: Experimental workflow for FT-IR analysis.

Interpretation of Results

The resulting FT-IR spectrum should be analyzed for the presence of the absorption bands listed in the data table.

- Aromaticity: The presence of peaks in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions would confirm the existence of aromatic rings.[1][2] The specific pattern of the strong C-H out-of-plane bending bands between 900 and 675 cm⁻¹ can provide clues about the substitution pattern on the aromatic rings.[1][2]
- Nitro Group: Strong, distinct peaks around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ are highly indicative of an aromatic nitro group.[3] The high intensity of these bands is due to the large change in dipole moment during the N-O stretching vibrations.
- Amide Group: A strong absorption band in the 1680-1630 cm⁻¹ region would suggest the presence of a carbonyl group, likely an amide (Amide I band).
- Carbon-Bromine Bond: The presence of a C-Br bond would be indicated by a medium to strong absorption in the fingerprint region, typically between 690 and 515 cm⁻¹.[4]
- Fingerprint Region: The region from approximately 1400 to 400 cm⁻¹ is known as the fingerprint region. This area contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for definitive identification by comparison with a known standard.[1]

Conclusion



FT-IR spectroscopy is a highly effective and efficient method for the functional group analysis of **C25H19BrN4O3**. The presence of aromatic, nitro, amide, and carbon-bromine functionalities can be readily identified by their characteristic absorption frequencies. This protocol provides a standardized procedure for obtaining high-quality FT-IR spectra for this compound, aiding in its structural verification and purity assessment. For definitive structural elucidation, it is recommended to use FT-IR in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

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